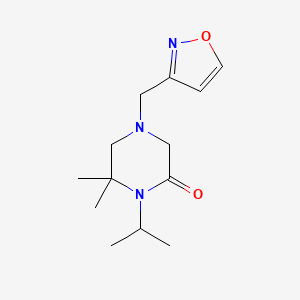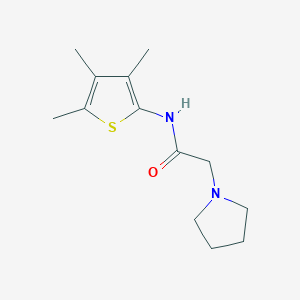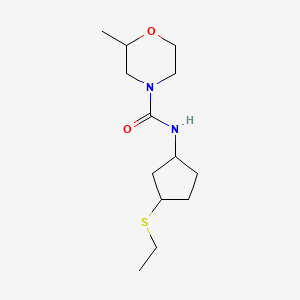
6,6-Dimethyl-4-(1,2-oxazol-3-ylmethyl)-1-propan-2-ylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-4-(1,2-oxazol-3-ylmethyl)-1-propan-2-ylpiperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DMOM, and its chemical structure is C16H25N3O2. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
DMOM is a small molecule that can penetrate cell membranes and interact with intracellular targets. It has been shown to modulate the activity of GPCRs, which are a class of membrane proteins that play important roles in cell signaling. DMOM acts as a positive allosteric modulator of GPCRs, enhancing their activity in response to ligand binding. This mechanism of action has been studied extensively in vitro and in vivo, and it has been shown to have potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
DMOM has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to enhance the activity of GPCRs, leading to increased intracellular signaling and downstream effects. DMOM has also been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases. Additionally, DMOM has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMOM has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. It has also been extensively studied, and its mechanism of action is well understood. However, DMOM also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, DMOM has not been extensively studied in vivo, and its potential side effects are not well understood.
Zukünftige Richtungen
There are several future directions for research on DMOM. One area of interest is the development of DMOM as a drug candidate for the treatment of various diseases. Further studies are needed to determine the efficacy and safety of DMOM in vivo, and to identify potential side effects. Additionally, DMOM could be studied further as a tool compound in neuroscience research, particularly in the study of GPCRs. Finally, there is potential for the development of new synthetic methods for DMOM that could improve its yield and purity.
Synthesemethoden
The synthesis of DMOM involves the reaction of 6,6-dimethyl-1,4-diazepan-2-one with 3-(chloromethyl)oxazolidine-2,4-dione. The reaction takes place in the presence of a base such as potassium carbonate, and the product is purified through column chromatography. The yield of DMOM can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
DMOM has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. DMOM has also been studied for its potential use as a tool compound in neuroscience research, particularly in the study of G protein-coupled receptors (GPCRs).
Eigenschaften
IUPAC Name |
6,6-dimethyl-4-(1,2-oxazol-3-ylmethyl)-1-propan-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10(2)16-12(17)8-15(9-13(16,3)4)7-11-5-6-18-14-11/h5-6,10H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUDLJNPGGFIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CN(CC1(C)C)CC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-4-(1,2-oxazol-3-ylmethyl)-1-propan-2-ylpiperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)


![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)

![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)

![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)
![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)
![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)

![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)